molecular formula C20H18N2O2S2 B2939117 7-ethoxy-2,5-di(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899939-85-6

7-ethoxy-2,5-di(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2939117
CAS No.: 899939-85-6
M. Wt: 382.5
InChI Key: QRYBHFPFRQQPCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of fused pyrazolo-oxazine derivatives, characterized by a bicyclic framework integrating pyrazole and oxazine rings. Key structural features include:

  • 7-Ethoxy group: Enhances solubility and modulates electronic properties via electron-donating effects.
  • Rigid bicyclic core: Facilitates planar molecular geometry, critical for solid-state packing and crystallographic studies .

Synthetic routes for such compounds often involve cyclization of 5-aminopyrazole precursors with carbonyl-containing intermediates, as seen in analogous pyrazolo[1,5-a][1,3,5]triazin-4-one syntheses .

Properties

IUPAC Name

7-ethoxy-2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S2/c1-2-23-16-7-3-6-13-15-12-14(17-8-4-10-25-17)21-22(15)20(24-19(13)16)18-9-5-11-26-18/h3-11,15,20H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYBHFPFRQQPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CS4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituents (Positions) Molecular Features Potential Applications
7-Ethoxy-2,5-di(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine (Target) Ethoxy (7), Thiophen-2-yl (2,5) High π-conjugation, planar structure Organic electronics, kinase inhibitors
5-(4-Ethoxyphenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine Ethoxyphenyl (5), Phenyl (2) Reduced conjugation due to phenyl groups; enhanced lipophilicity Anticancer agents, enzyme inhibitors
7,9-Dichloro-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine Dichloro (7,9), Naphthalenyl (2) Electron-withdrawing Cl groups; bulky naphthalenyl substituent Photovoltaic materials, antimicrobials
2,1,3-Benzothiadiazole-based polymers Benzothiadiazole core (heterocycle) Electron-deficient core; strong light absorption Organic solar cells, LEDs

Key Observations :

  • Electronic Properties : Thiophene substituents in the target compound enhance π-conjugation compared to phenyl or naphthalenyl groups, making it more suitable for optoelectronic applications .
  • Bioactivity : Ethoxyphenyl and phenyl analogs (e.g., ) exhibit increased lipophilicity, favoring membrane permeability and kinase inhibition .
  • Synthetic Complexity : Introduction of thiophene groups requires precise control during cyclization, contrasting with simpler phenyl-substituted derivatives synthesized via direct coupling .

Crystallographic and Computational Insights

  • Crystallography : SHELX programs (e.g., SHELXL) are widely used to refine the crystal structures of such compounds, revealing planar geometries and intermolecular π-π interactions critical for material properties .
  • Molecular Similarity Analysis : Pharmacophore models (3D alignment) indicate that substituent positioning strongly influences bioactivity profiles. For example, ethoxy groups at position 7 optimize hydrogen bonding with protein targets compared to chloro substituents .

Bioactivity and Target Interactions

  • NCI-60 Data Mining : Compounds with thiophene moieties show distinct bioactivity clusters, correlating with kinase or GPCR targets, whereas phenyl analogs exhibit broader anticancer activity .
  • Enzyme Inhibition : The target compound’s thiophene groups may enhance selectivity for tyrosine kinases, as seen in pyrazolo[1,5-a]triazine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.